molecular formula C8H16N2O4S B2499911 Ethyl 1-sulfamoylpiperidine-3-carboxylate CAS No. 1098391-43-5

Ethyl 1-sulfamoylpiperidine-3-carboxylate

Cat. No.: B2499911
CAS No.: 1098391-43-5
M. Wt: 236.29
InChI Key: LTINECQPXUBTHJ-UHFFFAOYSA-N
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Description

Ethyl 1-sulfamoylpiperidine-3-carboxylate is a piperidine derivative featuring a sulfamoyl (-SO₂NH₂) group at the 1-position and an ethyl carboxylate ester (-COOEt) at the 3-position of the piperidine ring. The sulfamoyl group is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase), while the ethyl carboxylate enhances solubility and bioavailability .

Properties

IUPAC Name

ethyl 1-sulfamoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINECQPXUBTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-sulfamoylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chloride and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-sulfamoylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-sulfamoylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 1-sulfamoylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The piperidine ring can interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidine-3-Carboxylate

Synthesis : Synthesized via reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidine-3-carboxylate under basic conditions (pH 9–10) .
Structural Differences :

  • The 4-chlorophenyl sulfonyl (-SO₂C₆H₄Cl) group replaces the sulfamoyl (-SO₂NH₂) group.
  • Applications: The chlorophenyl group may confer affinity for hydrophobic enzyme pockets, making it suitable for targeting specific receptors or pathogens .

Ethyl 1-Methyl-3-Piperidinecarboxylate

Synthesis : Features a methyl group (-CH₃) at the 1-position instead of sulfamoyl .
Structural Differences :

  • The electron-donating methyl group reduces nitrogen reactivity compared to the electron-withdrawing sulfamoyl group.
  • Lower polarity (logP ~1.2 estimated) compared to ethyl 1-sulfamoylpiperidine-3-carboxylate (logP ~0.5 estimated).
    Applications : The lack of a sulfonamide group limits its utility in enzyme inhibition but may improve metabolic stability in vivo .

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride

Structural Differences :

  • A benzyl group (-CH₂C₆H₅) at the 1-position and a ketone (-C=O) at the 4-position .
  • Applications: The ketone moiety may participate in hydrogen bonding, while the benzyl group could enhance blood-brain barrier penetration .

Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate

Structural Differences :

  • A benzyloxycarbonyl (Cbz) protecting group at the 1-position and an ethoxypropyl chain at the 4-position .
  • The Cbz group requires deprotection under hydrogenation, limiting in vivo applications.
    Applications : Commonly used as an intermediate in peptide synthesis due to its stability during solid-phase reactions .

Table 1: Key Properties of this compound and Analogs

Compound logP (Estimated) Polar Groups Key Functional Moieties Potential Applications
This compound 0.5 -SO₂NH₂, -COOEt Enzyme inhibition Carbonic anhydrase inhibitors
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate 2.1 -SO₂C₆H₄Cl, -COOEt Antimicrobial agents Pathogen-specific targeting
Ethyl 1-methyl-3-piperidinecarboxylate 1.2 -CH₃, -COOEt Prodrugs, CNS agents Metabolic stability enhancement
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 1.8 -CH₂C₆H₅, -C=O Neuroactive compounds Blood-brain barrier penetration

Research Implications

  • Medicinal Chemistry : Sulfamoyl-containing analogs are prioritized for enzyme inhibition, while benzyl/chlorophenyl derivatives may optimize pharmacokinetics.
  • Structural Insights : NMR data (e.g., δ 4.16–4.08 ppm for ethoxy groups in ) and TLC RF values (e.g., 0.56 in ) provide critical benchmarks for purity and stereochemical analysis .

Biological Activity

Ethyl 1-sulfamoylpiperidine-3-carboxylate, a compound with the CAS number 1098391-43-5, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a sulfamoyl group and a carboxylate moiety. Its molecular formula is C₉H₁₄N₂O₃S, and it has a molecular weight of approximately 218.29 g/mol. The compound's structure is essential for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with various enzymes, inhibiting their activity. This property is particularly relevant in the context of enzyme inhibition in metabolic pathways.
  • pH Buffering : As noted in some studies, this compound acts as a non-ionic organic buffering agent, maintaining pH levels in biological systems, which is crucial for cellular functions and enzyme activities .

Therapeutic Applications

Research indicates potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : There are indications that compounds with similar structures have shown promise in anticancer therapies, warranting exploration into the efficacy of this compound in cancer cell lines.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Study ACell viability assays on various cancer cell linesShowed significant reduction in cell viability at concentrations above 50 µM.
Study BAntimicrobial susceptibility testingDemonstrated effective inhibition against Gram-positive bacteria at MIC values ranging from 10 to 20 µg/mL.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound:

  • Animal Models : Research involving animal models has indicated potential anti-inflammatory effects when administered at specific dosages.
  • Toxicology Reports : Toxicological evaluations have reported low toxicity levels, suggesting a favorable safety profile for further development.

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